d[Leu4,Lys8]-VP
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Overview
Description
D[Leu4,Lys8]VP, also known as [D-Leucine4, Lysine8]vasopressin, is a synthetic analog of vasopressin. It is a selective agonist for the vasopressin V1B receptor, with high affinity and specificity. This compound has been widely used in scientific research to study the physiological and pharmacological effects of vasopressin receptors .
Preparation Methods
The synthesis of D[Leu4,Lys8]VP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps :
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin support.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Deprotection and Cleavage: Removal of protecting groups and cleavage of the peptide from the resin.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial production methods for D[Leu4,Lys8]VP are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves optimizing reaction conditions, using automated peptide synthesizers, and ensuring stringent quality control measures .
Chemical Reactions Analysis
D[Leu4,Lys8]VP undergoes various chemical reactions, including:
Substitution: Amino acid substitutions can be introduced to modify the peptide’s properties and receptor selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions are modified peptides with different biological activities .
Scientific Research Applications
D[Leu4,Lys8]VP has numerous applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and modification techniques.
Biology: Employed to investigate the role of vasopressin receptors in various physiological processes, such as stress response and hormone regulation
Medicine: Utilized in preclinical studies to explore potential therapeutic applications for disorders related to vasopressin receptor dysfunction
Mechanism of Action
D[Leu4,Lys8]VP exerts its effects by selectively binding to the vasopressin V1B receptor. This binding activates intracellular signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways . The activation of these pathways leads to various physiological responses, such as the release of adrenocorticotropic hormone (ACTH) and insulin .
Comparison with Similar Compounds
D[Leu4,Lys8]VP is unique due to its high selectivity for the vasopressin V1B receptor. Similar compounds include:
D[Cha4]AVP: Another selective agonist for the V1B receptor, but with different amino acid modifications.
Deamino-arginine vasopressin (dDAVP): A selective agonist for the V2 receptor, used primarily in the treatment of diabetes insipidus.
Oxytocin: A peptide hormone with structural similarities to vasopressin but primarily acts on oxytocin receptors.
D[Leu4,Lys8]VP stands out due to its specific receptor selectivity and its utility in studying the V1B receptor’s role in various physiological processes .
Properties
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H67N11O11S2/c1-27(2)21-32-42(64)56-35(24-38(49)60)45(67)57-36(47(69)58-19-8-12-37(58)46(68)53-31(11-6-7-18-48)41(63)51-25-39(50)61)26-71-70-20-17-40(62)52-33(23-29-13-15-30(59)16-14-29)43(65)55-34(44(66)54-32)22-28-9-4-3-5-10-28/h3-5,9-10,13-16,27,31-37,59H,6-8,11-12,17-26,48H2,1-2H3,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,68)(H,54,66)(H,55,65)(H,56,64)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZMLGLFLYCDQT-PEAOEFARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H67N11O11S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1026.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42061-33-6 |
Source
|
Record name | Vasopressin, 1-deamino-leu(4)-lys(8)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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